(S,S)-ANDEN-Phenyl Trost Ligand
Overview
Description
The Trost ligand is a diphosphine used in the palladium-catalyzed Trost asymmetric allylic alkylation . The (S,S)-ANDEN-Phenyl Trost Ligand is a type of Trost ligand .
Synthesis Analysis
An improved chemical process has been developed for the synthesis of (S, S)-DACH-Ph Trost ligand. The amidation of 2-diphenylphosphinylbenzoic acid and (S, S)-diaminocyclohexane is promoted by stoichiometric CDI and catalytic imidazole hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C44H40N2O2P2 . The average mass is 690.748 Da and the monoisotopic mass is 690.256531 Da .Chemical Reactions Analysis
The Trost ligand is used in the palladium-catalyzed Trost asymmetric allylic alkylation . This reaction allows for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .Physical and Chemical Properties Analysis
The this compound has a boiling point of 817.0±65.0 °C at 760 mmHg . The vapour pressure is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 118.8±3.0 kJ/mol . The flash point is 447.9±34.3 °C .Scientific Research Applications
Enantioselective Synthesis of α-Allyl-α-aryldihydrocoumarins and 3-Isochromanones : The (S,S)-ANDEN-Phenyl Trost Ligand is utilized in the enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones through Pd-catalyzed decarboxylative asymmetric allylic alkylation. This method allows for the creation of these compounds with high yields and excellent enantioselectivities (Akula & Guiry, 2016).
Formation of α-Allyl-α-Arylcyclopentanones : Another application is in the highly enantioselective formation of α-allyl-α-arylcyclopentanones. This process employs the ligand in Pd-catalysed decarboxylative asymmetric allylic alkylation, yielding products with exceptional enantioselectivities and demonstrating its efficiency in forming all-carbon quaternary stereogenic centers (Akula, Doran, & Guiry, 2016).
Asymmetric Allylic Alkylations of Allenes : The ligand is also instrumental in dynamic kinetic asymmetric allylic alkylations of allenes, providing access to allenes with high enantiomeric excess. This method demonstrates a unique dependence on the base used in the reaction (Trost, Fandrick, & Dinh, 2005).
Catalytic Enantioselective Synthesis of N-C Axially Chiral Sulfonamides : Employing the (S,S)-Trost ligand in a reaction with allyl acetate and anionic species from various sulfonamides, researchers achieved enantioselective synthesis of N-allylated sulfonamide derivatives. This process underscores the ligand’s ability to impart chirality to sulfonamides (Kikuchi et al., 2019).
Enantioselective Synthesis of Tetrahydroisoquinolines : The ligand is used in the palladium-catalyzed asymmetric intramolecular Friedel-Crafts type allylic alkylation of phenols, facilitating the synthesis of C4 substituted tetrahydroisoquinolines with notable yields, regioselectivity, and enantioselectivity (Zhao et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZNCOFLFMFHP-VRNAFJHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N2O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451542 | |
Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138517-65-4 | |
Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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